molecular formula C13H19NOS B423902 N-[2-(tert-butylsulfanyl)ethyl]benzamide

N-[2-(tert-butylsulfanyl)ethyl]benzamide

Cat. No.: B423902
M. Wt: 237.36g/mol
InChI Key: VNVDPAPNZKLPEU-UHFFFAOYSA-N
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Description

N-[2-(tert-Butylsulfanyl)ethyl]benzamide is a benzamide derivative featuring a tert-butylsulfanyl (-S-tBu) group attached to the ethylamine side chain of the benzamide core.

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)benzamide

InChI

InChI=1S/C13H19NOS/c1-13(2,3)16-10-9-14-12(15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)

InChI Key

VNVDPAPNZKLPEU-UHFFFAOYSA-N

SMILES

CC(C)(C)SCCNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Sigma Receptor-Targeting Benzamides

  • Compound: N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) Activity: High-affinity sigma-1 receptor binding (Kd = 5.80 nM) in prostate cancer cells (DU-145). Key Feature: The piperidinyl group enhances sigma receptor selectivity.

Antiplasmodial Benzamides

  • Compound : N-[2-(1H-Indol-3-yl)ethyl]benzamide
    • Activity : Blocks melatonin-induced synchronization of Plasmodium falciparum in vitro, suggesting interference with parasite circadian regulation .
    • Key Feature : The indole moiety mimics melatonin’s structure, enabling competitive inhibition.

Antioxidant Benzamides

  • Compound : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
    • Activity : Potent free radical scavenger (IC50 = 22.8 µM for DPPH; 2.5 µM for superoxide), outperforming ascorbic acid. Protects against DNA strand breaks at 4 µM .
    • Key Feature : Multiple hydroxyl groups on the benzamide core enhance electron-donating capacity.

Antimicrobial and Anticancer 2-Azetidinone Derivatives

  • Compound: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Activity: Most potent antimicrobial agent against bacterial and fungal strains. QSAR models indicate topological parameters (Balaban index, molecular connectivity) govern efficacy .
  • Compound: N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide Activity: Inhibits breast cancer (MCF7) cell lines via unknown mechanisms .

Anti-Acetylcholinesterase (AChE) Benzamides

  • Compound: 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride Activity: Potent AChE inhibition (IC50 = 0.56 nM) with 18,000-fold selectivity over butyrylcholinesterase. Increases cerebral acetylcholine levels in vivo . Key Feature: Bulky para-substituents (e.g., benzylsulfonyl) optimize AChE binding.

Anti-Inflammatory/Analgesic Benzamides

  • Compound : N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide
    • Activity : Reduces inflammation and pain in rodent models (100 mg/kg dose) with low gastric toxicity. Docking studies correlate efficacy with COX-2 inhibition .

Data Table: Key Structural Analogs and Activities

Compound Structure Substituent/Modification Biological Activity Key Data (IC50, Bmax, etc.) Source Evidence
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-MeO-benzamide Piperidinyl, iodo, methoxy Sigma receptor binding (prostate) Kd = 5.80 nM; Bmax = 1800 fmol/mg
N-[2-(1H-Indol-3-yl)ethyl]benzamide Indole-ethyl Antiplasmodial Blocks melatonin synchronization
THHEB (trihydroxy-phenethyl-benzamide) 3,4,5-Trihydroxy, 4-hydroxyphenethyl Antioxidant IC50 = 2.5 µM (superoxide)
N-(2-Chlorophenyl-azetidinone)benzamide Chlorophenyl-azetidinone Antimicrobial QSAR-driven efficacy
4'-(Benzylsulfonyl)benzoyl-piperidine Benzylsulfonyl AChE inhibition IC50 = 0.56 nM

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., sulfonyl, nitro): Enhance AChE inhibition and metabolic stability .
  • Hydrophobic Groups (e.g., tert-butylsulfanyl, styryl): Likely improve membrane permeability and target engagement in cancer models .
  • Hydroxyl Groups : Increase antioxidant capacity but may reduce bioavailability due to polarity .
  • Heterocyclic Moieties (e.g., piperidinyl, indolyl): Enable receptor subtype selectivity (e.g., sigma-1 vs. sigma-2) .

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